4,6-Dichloro-3-(4-ethylphenyl)pyridazine

説明

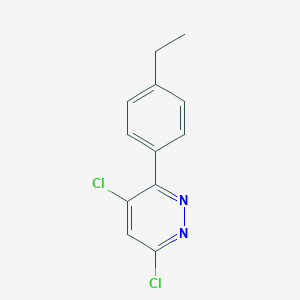

4,6-Dichloro-3-(4-ethylphenyl)pyridazine is a heterocyclic compound with the molecular formula C12H10Cl2N2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine typically involves the chlorination of 3-(4-ethylphenyl)pyridazine. One common method includes the reaction of 3-(4-ethylphenyl)pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic displacement under specific conditions:

-

Ammonolysis : Reacts with amines (e.g., 6-propylpyridin-2-amine) in acetonitrile at 130°C, replacing one chlorine atom to form mono-substituted derivatives .

-

Catalyzed Reactions : Use of bases like N,N-diisopropylethylamine enhances substitution efficiency by deprotonating intermediates .

Example Reaction Table

*Yield reported for analogous 4,6-dichloropyrimidine synthesis.

Electrophilic Aromatic Substitution

The 4-ethylphenyl group directs electrophiles to meta/para positions due to its electron-donating nature. Limited direct data exists, but analogous pyridazines show:

-

Nitration : Occurs at electron-rich positions under mixed acid conditions.

-

Halogenation : Bromine or iodine may substitute hydrogen atoms adjacent to directing groups .

Cross-Coupling Reactions

The chlorine atoms facilitate palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C–N bonds with amines under catalytic conditions .

Key Mechanistic Insight

Chlorine’s electron-withdrawing effect stabilizes transition states during coupling, enhancing reaction rates .

Elimination and Ring Transformations

Under strong bases (e.g., KNH₂ in NH₃), pyridazine rings may undergo contraction or rearrangement:

-

Ring Contraction : Forms pyrazole derivatives via didehydro intermediates .

-

Dehydrohalogenation : Eliminates HCl to generate reactive aryne intermediates .

Hydrolysis

Controlled hydrolysis converts chlorines to hydroxyl groups:

-

Acidic Conditions : Yields 4,6-dihydroxy derivatives.

-

Basic Conditions : Forms carboxylates if ester groups are present .

Reduction Reactions

Limited direct data, but analogous chloropyridazines undergo:

-

Catalytic Hydrogenation : Chlorines replaced by hydrogen using Pd/C or Raney Ni.

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces chlorines to hydrocarbons in non-polar solvents.

科学的研究の応用

Medicinal Chemistry

Anticancer Potential

Research indicates that 4,6-Dichloro-3-(4-ethylphenyl)pyridazine serves as a scaffold for the development of novel pharmaceuticals. Its derivatives have shown promise in targeting specific cancer cell lines, with studies demonstrating cytotoxic effects against various tumor types. The compound's ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further exploration in anticancer drug development.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have reported significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacterial strains, showing effectiveness that warrants further investigation for potential therapeutic use in infectious diseases.

Biological Studies

Enzyme Inhibition Studies

this compound is utilized in enzyme inhibition studies to understand its interaction with various biological targets. It has been employed in receptor binding assays and enzyme kinetics to elucidate its mechanism of action. The compound's ability to selectively inhibit certain enzymes highlights its potential as a tool for studying biochemical pathways.

Pharmacokinetic Studies

The pharmacokinetics of this compound are also being explored to assess its bioavailability and metabolic pathways. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its therapeutic potential and safety profile .

Industrial Applications

Agrochemical Synthesis

In the agrochemical sector, this compound is used as an intermediate in the synthesis of various pesticides and herbicides. Its structural properties lend themselves well to modifications that enhance agricultural efficacy while minimizing environmental impact .

Dyes and Pigments

The compound is also relevant in the dye industry due to its chromophoric properties. It can be incorporated into dye formulations to produce vibrant colors that are stable under various environmental conditions .

Case Studies and Research Findings

作用機序

The mechanism of action of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

類似化合物との比較

4,6-Dichloropyridazine: Lacks the ethylphenyl group, making it less hydrophobic.

3-(4-Ethylphenyl)pyridazine:

4,6-Dichloro-3-phenylpyridazine: Similar structure but without the ethyl group, influencing its physical and chemical properties.

Uniqueness: 4,6-Dichloro-3-(4-ethylphenyl)pyridazine is unique due to the presence of both chlorine atoms and the ethylphenyl group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and industrial processes .

生物活性

4,6-Dichloro-3-(4-ethylphenyl)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a scaffold for the development of novel pharmaceuticals, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the enzyme's function. Additionally, it may influence cellular signaling pathways through receptor interactions, which can lead to altered cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific structure-activity relationship (SAR) of these compounds suggests that modifications at the phenyl ring can enhance their potency against cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific bacterial enzymes essential for survival .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-1β in stimulated human cells. This activity is crucial for developing treatments for inflammatory diseases where cytokine levels are dysregulated .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyridazine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The study also explored the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Assessment

A series of antimicrobial assays were conducted using this compound against MRSA and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 10 μg/mL. Further investigations revealed that the compound's mechanism involved inhibition of bacterial protein synthesis and disruption of cell membrane integrity .

Data Table: Biological Activities Overview

| Biological Activity | Target Pathogen/Cell Line | Mechanism of Action | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Induction of apoptosis | IC50 < 10 μM |

| Antimicrobial | MRSA | Inhibition of cell wall synthesis | MIC = 1–10 μg/mL |

| Anti-inflammatory | HL-60 Cells | Inhibition of IL-1β production | IC50 = 0.5 μM |

特性

IUPAC Name |

4,6-dichloro-3-(4-ethylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-16-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHATZJPLINNXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598507 | |

| Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151192-66-4 | |

| Record name | 4,6-Dichloro-3-(4-ethylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。